molecular formula C14H20O2 B12567206 4-(4-tert-Butylphenyl)-1,3-dioxane CAS No. 168276-75-3

4-(4-tert-Butylphenyl)-1,3-dioxane

Cat. No.: B12567206
CAS No.: 168276-75-3
M. Wt: 220.31 g/mol
InChI Key: ZVHWZONSRMTBNC-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylphenyl)-1,3-dioxane typically involves the reaction of 4-tert-butylphenol with appropriate dioxane precursors under controlled conditions. One common method includes the acid-catalyzed alkylation of phenol with isobutene, followed by cyclization to form the dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and desired application.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted dioxanes.

Scientific Research Applications

4-(4-tert-Butylphenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A phenol derivative with similar structural features.

    4,4’-Di-tert-butylbiphenyl: A biphenyl compound with tert-butyl groups.

    4-tert-Butylphenyl glycidyl ether: An ether derivative used in various applications.

Uniqueness

4-(4-tert-Butylphenyl)-1,3-dioxane is unique due to its dioxane ring structure combined with a tert-butylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

168276-75-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-14(2,3)12-6-4-11(5-7-12)13-8-9-15-10-16-13/h4-7,13H,8-10H2,1-3H3

InChI Key

ZVHWZONSRMTBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCOCO2

Origin of Product

United States

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